molecular formula C14H13N3O2 B2505288 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine CAS No. 77635-72-4

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine

Cat. No.: B2505288
CAS No.: 77635-72-4
M. Wt: 255.277
InChI Key: VXRMHXXWRBMDFK-RVDMUPIBSA-N
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Description

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine (CAS 77635-72-4) is an organic compound with the molecular formula C 14 H 13 N 3 O 2 and a molecular weight of 255.27 g/mol . It belongs to the class of phenylhydrazone derivatives, which are characterized by a carbon-nitrogen double bond (R-CH=N-) and are scientifically recognized for their wide applications in pharmaceutical and medicinal chemistry research . This compound is of significant interest in the development of novel antimicrobial agents. Recent in-silico studies have shown that structurally similar phenylhydrazone derivatives comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability, and have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . Furthermore, related compounds based on a 4-nitrophenylhydrazine backbone have been utilized in coordination chemistry studies for the synthesis and structural analysis of complex molecules, as confirmed by single-crystal X-ray diffraction data . The crystal structures of such compounds are often consolidated by intermolecular N—H···O hydrogen bonds . The mechanism of action for phenylhydrazones is often associated with their structure as Schiff base analogues, which can act as ligands for metal ions or interact with biological targets . This compound is supplied as a research chemical and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRMHXXWRBMDFK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented synthesis involves the condensation of phenylhydrazine (0.01 mol) with 4-nitroacetophenone (0.01 mol) in glacial acetic acid (20 mL) and water (10 mL). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon of 4-nitroacetophenone, followed by dehydration to form the hydrazone bond. Key steps include:

  • Dissolution of 4-nitroacetophenone in glacial acetic acid.
  • Dropwise addition of phenylhydrazine under vigorous stirring.
  • Cooling the mixture to 0–5°C to precipitate the product.
  • Filtration and washing with dilute acetic acid and water.

The reaction typically completes within 2–3 hours, as monitored by thin-layer chromatography (TLC). Yields approximate 62–68%, contingent on purity of starting materials and cooling rate during crystallization.

Structural Characterization

$$ ^1\text{H} $$-NMR (500 MHz, DMSO-$$ d_6 $$) :

  • δ 13.30 (s, 1H, NH), 11.25 (s, 2H, NH), 7.84 (d, $$ J = 7.3 $$ Hz, 2H, Ar-H), 7.54 (d, $$ J = 6.2 $$ Hz, 1H, Ar-H), 5.2 (s, 2H, CH$$_2$$).
    IR (KBr, cm$$^{-1}$$) :
  • 3255 (–NH stretch), 1663 (C=N stretch), 1549 (aromatic C=C).

Ethanol-Based Catalytic Synthesis

Modified Solvent Systems

Alternative methodologies employ ethanol as a solvent with catalytic triethylamine (Et$$_3$$N) to accelerate condensation. This approach, adapted from pyrazole carbaldehyde syntheses, involves:

  • Refluxing phenylhydrazine hydrochloride (5 mmol) with 4-nitroacetophenone (5 mmol) in ethanol (20 mL).
  • Addition of Et$$_3$$N (5 mmol) to neutralize HCl byproducts.
  • Isolation via vacuum filtration and recrystallization from ethanol.

This method reduces side reactions caused by excess acidity, yielding purer products (up to 75%) with shorter reaction times (1.5 hours).

Comparative Advantages

  • Enhanced Solubility : Ethanol improves reactant miscibility, particularly for nitroaromatic ketones.
  • Byproduct Mitigation : Et$$_3$$N scavenges HCl, minimizing undesired salt formation.

Advanced Purification and Optimization Strategies

Recrystallization Techniques

Post-synthesis purification significantly impacts yield and purity:

  • Glacial Acetic Acid Wash : Removes unreacted phenylhydrazine and acetic acid-soluble impurities.
  • Ethanol Recrystallization : Yields needle-like crystals with >95% purity, as confirmed by elemental analysis.

Reaction Parameter Optimization

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (cooling) Prevents thermal degradation
Solvent Volume Ratio 2:1 (AcOH:H$$_2$$O) Maximizes product solubility
Stoichiometry 1:1.05 (ketone:hydrazine) Compensates for volatility

Challenges and Mitigation Approaches

Nitro Group Sensitivity

The electron-withdrawing nitro group destabilizes the intermediate hemiaminal, necessitating:

  • Strict Temperature Control : Prevents retro-aldol decomposition.
  • Inert Atmosphere : Minimizes oxidative byproducts.

Scalability Limitations

Batch sizes exceeding 50 mmol exhibit reduced yields (∼55%) due to inefficient heat dissipation. Solutions include:

  • Segmented Addition : Incremental ketone addition to hydrazine.
  • Ultrasonic Agitation : Enhances mixing in large-scale reactors.

Chemical Reactions Analysis

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new hydrazone derivatives with potential biological activities.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.

    Industry: It is used in the development of diagnostic reagents and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine with analogous compounds:

Compound Name Core Structure Functional Groups Key Structural Differences
This compound (Target) Hydrazine + ethylidene 4-Nitrophenyl, phenyl Simpler backbone without heterocyclic rings
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Triazole + hydrazine 4-Nitrophenyl, triazole, carbothioamide Triazole ring introduces aromaticity and planar rigidity
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine Thiazole + hydrazine 3-Nitrophenyl, thiazole, pyridinyl Meta-nitro substitution; thiazole enhances polarity
1,3,4-Thiadiazole derivatives (e.g., Compound 14) Thiadiazole 4-Nitrophenyl, thiadiazole, methyl groups Thiadiazole core increases electron-deficient character
KS119 (Prodrug: 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) Hydrazine + carbonate ester 4-Nitrophenyl, methylsulfonyl, chloroethyl Prodrug design with hypoxia-sensitive release mechanism

Electronic and Solubility Properties

  • Nitro Group Positioning : Para-nitro substitution (target compound) maximizes resonance stabilization compared to meta-nitro analogs (e.g., ), improving stability but reducing solubility in polar solvents.
  • Heterocyclic Cores : Triazole () and thiazole () derivatives exhibit higher polarity and better aqueous solubility than the target compound.

Biological Activity

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, also known as B2505288, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a nitrophenyl group and a phenylhydrazine moiety, suggests various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.

  • Chemical Name: this compound
  • CAS Number: 77635-72-4
  • Molecular Formula: C15H15N3O2
  • Molecular Weight: 271.30 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazone derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)Target Bacteria
This compoundTBDTBD
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide25 ± 2.0 mmS. aureus
1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde7.5 ± 0.6 mmB. cereus

Findings: The presence of nitro groups in the structure is often associated with enhanced antibacterial activity due to their electron-withdrawing properties, which can affect the compound's interaction with bacterial enzymes.

Anticancer Activity

The anticancer potential of hydrazone derivatives is well-documented, with several studies indicating their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of hydrazone derivatives on cancer cell lines:

  • Cell Lines Tested: HT29 (colon cancer), Jurkat (T-cell leukemia)
  • Results:
    • IC50 values for related compounds were reported as low as 1.61 µg/mL, indicating potent activity.
    • Structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings significantly influence cytotoxicity.

Enzymatic Inhibition

Enzymatic inhibition studies have shown that hydrazone compounds can act as effective inhibitors of various enzymes involved in metabolic pathways.

Example: α-Glucosidase Inhibition

Hydrazone derivatives have been evaluated for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes:

CompoundIC50 (µM)Reference
This compoundTBDTBD
Other Similar Derivatives~50 µM

Mechanism of Action: The inhibitory action is believed to stem from the ability of these compounds to bind to the active site of the enzyme, thus preventing substrate interaction.

Q & A

Q. What are the optimal conditions for synthesizing 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, and how are yields maximized?

The synthesis typically involves a condensation reaction between 4-nitroacetophenone and phenylhydrazine. Key parameters include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) to facilitate imine formation .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) to protonate the carbonyl group and enhance nucleophilic attack .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track reaction progress . Yield optimization requires pH control (~4–5) and reaction times of 6–8 hours, followed by recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing this hydrazone derivative?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the hydrazone linkage (N–N=C) and aromatic substituents. For example, the imine proton appears as a singlet near δ 8.1–8.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 296.0932 (C14_{14}H12_{12}N4_4O2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with acetonitrile/water (70:30) at 1 mL/min .

Q. How is the E/Z isomeric configuration of the hydrazone group confirmed?

  • X-ray crystallography : Definitive confirmation via single-crystal diffraction, revealing dihedral angles between the nitrophenyl and phenyl groups (e.g., 15–25°) .
  • UV-Vis spectroscopy : Absorption bands near 350–400 nm indicate π→π* transitions characteristic of the E-isomer .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthesis protocols (e.g., conflicting yield reports)?

Discrepancies often arise from:

  • Catalyst variability : Substituting acetic acid with p-toluenesulfonic acid may alter reaction kinetics. Systematic comparison using design of experiments (DoE) is recommended .
  • Impurity sources : Byproducts like unreacted phenylhydrazine can skew yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves accuracy .

Q. What experimental designs are suitable for studying substituent effects on hydrazone reactivity?

  • Comparative synthesis : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH3_3) groups to assess electronic effects on tautomerization .
  • Kinetic studies : Monitor reaction rates using UV-Vis spectroscopy under varying pH (3–7) and temperatures (25–60°C) .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). The nitro group’s electrostatic potential is critical for binding affinity .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .

Q. What mechanisms underlie its potential biological activity (e.g., antimicrobial or anticancer effects)?

  • Enzyme inhibition assays : Test IC50_{50} values against tyrosine kinase or β-lactamase using spectrophotometric methods .
  • Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in cancer cell lines .

Q. How do structural analogs differ in activity, and what SAR trends emerge?

  • Bioactivity comparison : Analogs like 1-(4-chlorophenyl) derivatives show enhanced antimicrobial activity due to increased lipophilicity .
  • Statistical analysis : Use QSAR models with descriptors like logP and molar refractivity to correlate structure with activity .

Q. What methodologies identify degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to UV light, acidic (0.1 M HCl), and alkaline (0.1 M NaOH) conditions. Monitor via LC-MS to identify hydrolyzed or oxidized products .
  • Stability-indicating assays : Validate HPLC methods to separate degradation peaks from the parent compound .

Q. How can crystallographic data inform supramolecular interactions in solid-state structures?

  • Hydrogen-bonding networks : Analyze X-ray data for intermolecular N–H···O interactions between the hydrazone and nitro groups, which influence crystal packing .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H interactions >20%) using CrystalExplorer .

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